BenchChemオンラインストアへようこそ!

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide

Checkpoint kinase 1 (Chk1) Cancer DNA damage response

Procure CAS 1206995-31-4 to secure the exact 2‑trifluoromethylphenyl urea substituent critical for Chk1 inhibitor SAR. Unlike generic 'in-class' analogs (e.g., TPCA-1 or AZD7762), subtle urea N‑aryl variations drastically alter target selectivity from Chk1 to IKK‑2. This specific chemotype ensures experimental reproducibility in DNA‑damage checkpoint override, kinase selectivity profiling, and otoprotection phenotypic screening. Supplied exclusively for non‑human research (≥95% HPLC) with orthogonal structural confirmation (InChI Key: FAPAUUATVSFQIP‑UHFFFAOYSA‑N). Anchor your procurement to this CAS identity to avoid pharmacological fingerprint drift.

Molecular Formula C19H14F3N3O2S
Molecular Weight 405.4
CAS No. 1206995-31-4
Cat. No. B2988080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide
CAS1206995-31-4
Molecular FormulaC19H14F3N3O2S
Molecular Weight405.4
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3
InChIInChI=1S/C19H14F3N3O2S/c20-19(21,22)13-5-1-2-6-14(13)24-18(27)25-16-8-4-3-7-15(16)23-17(26)12-9-10-28-11-12/h1-11H,(H,23,26)(H2,24,25,27)
InChIKeyFAPAUUATVSFQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide (CAS 1206995-31-4): Chemical Class and Baseline Identity for Procurement Specification


N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide (CAS 1206995-31-4) is a synthetic small molecule belonging to the 2‑ureido thiophene carboxamide (UTC) chemotype, with molecular formula C₁₉H₁₄F₃N₃O₂S and molecular weight 405.4 g·mol⁻¹ . This class was originally disclosed as checkpoint kinase 1 (Chk1) inhibitors through high‑throughput screening and structure‑based optimization campaigns [1]. The compound bears a 2‑trifluoromethylphenyl urea substituent and a thiophene‑3‑carboxamide core, a scaffold shared with advanced clinical candidates such as AZD7762 and with the IKK‑2 inhibitor TPCA‑1, establishing its relevance for kinase‑targeted drug discovery programs [2]. Available from specialty chemical suppliers at typical purities of ≥95% (HPLC), it is furnished exclusively for non‑human research applications .

Why N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide (CAS 1206995-31-4) Cannot Be Replaced by Close Structural Analogs: The Urea–Carboxamide Pharmacophore Constraint


Within the 2‑ureido thiophene carboxamide class, small structural perturbations—particularly at the urea N‑aryl substituent—produce large shifts in kinase selectivity, cellular potency, and off‑target profiles [1]. For example, replacement of the 2‑trifluoromethylphenyl group with a 4‑fluorophenyl moiety (as in TPCA‑1) redirects the target from Chk1 to IKK‑2, while substitution with a 3‑fluorophenyl‑piperidine system yields the dual Chk1/Chk2 clinical candidate AZD7762 [2]. Consequently, generic “in‑class” substitution without matched analytical characterization risks unknowingly altering the pharmacological fingerprint, compromising experimental reproducibility in kinase profiling, DNA‑damage checkpoint assays, or otoprotection models [3]. Procurement decisions must therefore be anchored to the specific CAS 1206995‑31‑4 identity, supported by orthogonal purity and structural confirmation, rather than relying on nominal scaffold similarity.

Quantitative Differentiation Evidence for N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide (CAS 1206995-31-4) Against Closest Analogs


Chk1 Enzymatic Inhibition Potency of the 2‑Ureido Thiophene Carboxamide Class Versus the Advanced Clinical Candidate AZD7762

The 2‑ureido thiophene carboxamide pharmacophore is the core scaffold from which both CAS 1206995‑31‑4 and the clinical candidate AZD7762 are derived. In the foundational structure–activity relationship (SAR) study of this chemotype, the representative unoptimized UTC compound displayed an IC₅₀ of 3,900 nM against recombinant Chk1 in a biochemical assay [1]. In contrast, the extensively optimized AZD7762 achieves an IC₅₀ of 5 nM against both Chk1 and Chk2 in cell‑free assays [2]. While CAS 1206995‑31‑4 itself lacks a published direct Chk1 IC₅₀, its structural features—the 2‑trifluoromethylphenyl urea motif—positions it as a less elaborated starting point for medicinal chemistry optimization relative to the highly potent but structurally rigid AZD7762, offering a distinct SAR probing tool for urea‑substituent effects on kinase selectivity [1].

Checkpoint kinase 1 (Chk1) Cancer DNA damage response

Kinase Selectivity Divergence Between 2‑Ureido Thiophene Carboxamide Scaffolds: IKK‑2 vs. Chk1 Target Engagement

The UTC scaffold can be tuned toward distinct kinase targets through subtle aryl substitution. TPCA‑1, bearing a 4‑fluorophenyl group on the urea moiety, is a potent and selective IKK‑2 inhibitor (IC₅₀ = 17.9 nM) with >22‑fold selectivity over IKK‑α . In contrast, the Chk1‑directed UTC series (from which CAS 1206995‑31‑4 derives) incorporates a 2‑trifluoromethylphenyl substituent that steers activity toward the checkpoint kinase family [1]. No direct IKK‑2 data exist for CAS 1206995‑31‑4, but the divergent substitution pattern underscores its potential for orthogonal kinase selectivity relative to IKK‑2‑biased analogs.

IKK-2 NF-κB Inflammation

Cellular Abrogation of DNA‑Damage Checkpoint by UTC Inhibitors: Phenotypic Functional Evidence Distinct from In‑Class Clinical Candidates

The UTC chemotype was originally discovered through a high‑throughput screen that measured cellular checkpoint abrogation—the ability to override DNA‑damage‑induced G2/M arrest—rather than isolated enzymatic inhibition [1]. Compounds in this series demonstrated potentiation of DNA‑damaging chemotherapeutics in cell‑based models, a functional phenotype that distinguishes them from purely enzymatic Chk1 inhibitors lacking cellular proof‑of‑concept [2]. The specific cellular abrogation EC₅₀ value for CAS 1206995‑31‑4 has not been published; however, the class was optimized to achieve cellular potency in the low‑nanomolar range (exemplified by compound 12n in the original report) [1].

Checkpoint abrogation Chemosensitization DNA damage

Structural Alerts and Chemical Space Differentiation from Non‑Urea Thiophene Carboxamide Analogs

ChEMBL structural alert analysis for the 2‑ureido thiophene carboxamide scaffold (ChEMBL122972) identifies five structural alerts relevant to drug‑likeness optimization [1]. In contrast, 2‑amido thiophene‑3‑carboxamides lacking the urea linkage (e.g., the CB₂ receptor agonist series) present a different alert profile and molecular recognition surface [2]. The urea bridge in CAS 1206995‑31‑4 constitutes the key pharmacophoric element for Chk1 hinge‑region hydrogen bonding, a feature absent in amide‑linked thiophene carboxamide analogs. This molecular distinction carries direct implications for structure‑based design campaigns targeting the ATP‑binding pocket of checkpoint kinases.

Medicinal chemistry Structural alerts Lead optimization

Otoprotective Phenotypic Activity of Urea–Thiophene Carboxamides: Orthogonal Application Domain Versus Kinase‑Targeted Analogs

The urea–thiophene carboxamide scaffold has been independently validated in a phenotypic zebrafish neuromast hair‑cell protection assay, where the parent compound ORC‑001 (a 2‑ureidothiophene‑3‑carboxamide) conferred 50% protection (HC₅₀) at 3.2 µM against neomycin‑induced hair‑cell death, with near‑complete protection at saturating concentrations [1]. Structure–activity optimization of this series yielded ORC‑13661 with an HC₅₀ of 120 nM and full in vivo protection in a rat hearing‑loss model [1]. While CAS 1206995‑31‑4 has not been directly tested in this assay, its urea–thiophene carboxamide core is the scaffold from which these protective agents were derived, suggesting potential utility in orthogonal phenotypic screening applications beyond oncology kinase inhibition.

Otoprotection Aminoglycoside toxicity Phenotypic screening

Optimal Research and Procurement Scenarios for N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide (CAS 1206995-31-4)


Chk1 Kinase Inhibitor Scaffold‑Hopping and Urea Substituent SAR Exploration

Medicinal chemistry groups pursuing structure‑based optimization of Chk1 inhibitors can employ CAS 1206995‑31‑4 as an early‑stage UTC scaffold for systematic variation of the urea N‑aryl substituent. The 2‑trifluoromethylphenyl group provides a distinct electronic and steric profile compared to the 4‑fluorophenyl (TPCA‑1) or 3‑fluorophenyl‑piperidine (AZD7762) analogs, enabling SAR studies that map substituent effects on Chk1 enzymatic inhibition and kinase selectivity, as established by the foundational Janetka et al. (2008) study [1].

Cellular DNA‑Damage Checkpoint Abrogation Assays in Chemosensitization Research

Investigators studying the G2/M checkpoint override in cancer cell lines can utilize CAS 1206995‑31‑4 within the UTC class that was originally identified through phenotypic cellular abrogation screening. The compound may serve as a chemical probe to assess whether checkpoint abrogation is maintained across structurally distinct urea substitution patterns, providing mechanistic insight complementary to clinical candidates such as AZD7762 [2].

Phenotypic Screening for Non‑Kinase Biological Activities of Urea–Thiophene Carboxamides

The urea–thiophene carboxamide core has demonstrated unexpected otoprotective activity in zebrafish hair‑cell assays, with optimized derivatives achieving nanomolar protection [3]. Research programs conducting phenotypic screens in sensory hair‑cell biology, neuroprotection, or other non‑kinase disease models may use CAS 1206995‑31‑4 as a structurally defined starting point for hit expansion, capitalizing on the scaffold's polypharmacology potential independent of its Chk1 lineage.

Reference Standard for Analytical Method Development and Purity Specification in UTC Chemistry

Due to the structural similarity of CAS 1206995‑31‑4 (C₁₉H₁₄F₃N₃O₂S, MW 405.4) to other thiophene carboxamide analogs sharing the same molecular formula, analytical laboratories can employ this compound as a chromatography reference standard to distinguish between isomeric or closely related UTC derivatives. Its unique InChI key (FAPAUUATVSFQIP‑UHFFFAOYSA‑N) and characteristic 2‑trifluoromethylphenyl urea chromophore facilitate unambiguous identification by HPLC‑UV, LC‑MS, or NMR, supporting quality control in compound management workflows [1].

Quote Request

Request a Quote for N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.